Methyl isoeugenol

Description

from the leaves of Cinnamomum balansae (Lauraceae); structure in first source

Structure

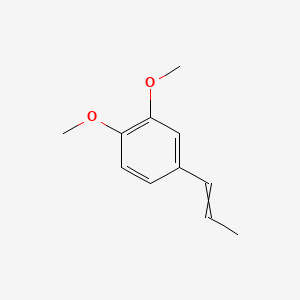

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2-dimethoxy-4-prop-1-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWHUJCUHAELCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | methyl isoeugenol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methyl_isoeugenol | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052621 | |

| Record name | 4-Prop-1-enylveratrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid; delicate, clove-carnation aroma | |

| Record name | Isoeugenyl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in glycerine and propylene glycol; soluble in most fixed oils, soluble (in ethanol) | |

| Record name | Isoeugenyl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.047-1.053 | |

| Record name | Isoeugenyl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

93-16-3 | |

| Record name | Methylisoeugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Prop-1-enylveratrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-prop-1-enylveratrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Biological activities of methyl isoeugenol

An In-Depth Technical Guide to the Biological Activities of Methyl Isoeugenol

Abstract

This compound (isomethyleugenol) is a naturally occurring phenylpropanoid found in the essential oils of various plants.[1][2] As the methyl ether of isoeugenol, it exists as (E) and (Z) isomers and is utilized in the fragrance and flavor industries.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its antimicrobial, antioxidant, anti-inflammatory, and antiparasitic properties. We present a detailed summary of quantitative data from in vitro and in vivo studies, outline key experimental protocols, and illustrate molecular mechanisms and workflows. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this compound. A critical aspect of its biological profile is its distinction from the structurally related and more extensively studied compound, methyl eugenol, particularly concerning metabolic activation and toxicity.[3][4]

Introduction

This compound, or 4-propenylveratrole, is a key aroma chemical with a scent profile described as floral, reminiscent of tuberose, and milder than its position isomer, methyl eugenol.[1][5] It is found in small quantities in several essential oils, including star anise and cinnamon leaf.[1] Industrially, it is synthesized from isoeugenol through a methylation reaction.[1] While structurally similar to methyl eugenol, minor differences in the position of the propenyl group lead to significant variations in their metabolic pathways and biological effects, a crucial consideration for toxicological assessment.[3][4]

Biological Activities

This compound exhibits a range of biological activities, though it is generally less studied than its parent compound, isoeugenol, or its isomer, methyl eugenol. The available data on its efficacy are summarized below.

Antimicrobial and Insecticidal Activity

This compound has demonstrated notable activity against various pathogens, including fungi and insects. Its antifungal properties have been evaluated against plant pathogens, suggesting potential applications in agriculture.

Table 1: Antifungal Activity of this compound

| Target Organism | Assay | Result Type | Value | Reference |

|---|

| Fusarium oxysporum | Antifungal Bioassay | EC₅₀ | 148.1 µg/mL |[6] |

In addition to its antifungal effects, essential oils containing this compound have shown insecticidal properties. For instance, an essential oil from Clausena anisata, with (E)-Methyl isoeugenol as a major component (16.1%), was highly toxic to the larvae of the filariasis vector, Culex quinquefasciatus, with a reported LC₅₀ of 29.3 µL/L.[7]

Antioxidant Activity

The antioxidant potential of phenylpropenoids is a key area of research. While methyl eugenol shows some radical scavenging activity, it is significantly lower than that of eugenol.[8] Studies on essential oils rich in methyl eugenol (a close isomer of this compound) have demonstrated considerable antioxidant effects. For example, an essential oil of Cymbopogon khasianus, containing 73.17% methyl eugenol, exhibited a strong capacity to scavenge the DPPH radical.[9]

Table 2: Antioxidant Activity of Methyl Eugenol-Rich Essential Oil

| Assay | Test Substance | Result Type | Value | Reference |

|---|---|---|---|---|

| DPPH Radical Scavenging | C. khasianus EO (73.17% Methyl Eugenol) | IC₅₀ | 2.263 µg/mL | [9] |

| DPPH Radical Scavenging | Pure Methyl Eugenol | IC₅₀ | 2.253 µg/mL |[9] |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound and related compounds are attributed to their ability to modulate inflammatory pathways. An in-vitro anti-inflammatory test using an egg albumin denaturation assay showed that a methyl eugenol-rich essential oil had an IC₅₀ value of 38.00 µg/mL, comparable to pure methyl eugenol (IC₅₀ of 36.44 µg/mL).[9]

Antiparasitic Activity

Derivatives of this compound have been synthesized to explore their potential as therapeutic agents against parasitic diseases. A thiourea derivative synthesized from this compound demonstrated in vitro activity against Plasmodium falciparum, the parasite responsible for malaria.[10]

Table 3: Antiplasmodial Activity of a this compound Derivative

| Target Organism | Test Compound | Result Type | Value | Reference |

|---|

| Plasmodium falciparum 3D7 | Thiourea derivative of this compound | IC₅₀ | 10.19 ppm |[10] |

Cytotoxicity and Genotoxicity Profile

The toxicological profiles of this compound and its isomers are of significant interest due to widespread human exposure. A key finding is that this compound did not induce genotoxicity in a Turkey Egg Genotoxicity Assay, in contrast to compounds like safrole, methyl eugenol, and estragole, which induced DNA adduct formation.[7] This difference is largely attributed to their distinct metabolic pathways. The major metabolic route for methyl eugenol involves benzylic hydroxylation, leading to the formation of a carbocation that can form DNA adducts and induce carcinogenicity.[3][4] In contrast, the metabolic pathway for isoeugenol (the precursor to this compound) primarily involves conjugation of the phenolic hydroxyl group, which is an efficient detoxification process.[3][4]

Table 4: Acute Toxicity Data for this compound

| Organism | Route | Result Type | Value | Reference |

|---|

| Mouse | Intraperitoneal | LD₅₀ | 570 mg/kg |[11] |

Mechanisms of Action

The biological activities and toxicity of phenylpropenoids are intrinsically linked to their metabolism. The structural difference between this compound and methyl eugenol dictates their metabolic fate and subsequent interaction with cellular macromolecules.

The primary concern with compounds like methyl eugenol is its metabolic activation to a carcinogenic electrophile. This pathway involves cytochrome P450-mediated 1'-hydroxylation, followed by sulfation to produce a reactive 1'-sulfoxy metabolite.[3][12] This metabolite can form a carbocation that binds to DNA, leading to mutations and carcinogenicity.[3][4] The diagram below illustrates this critical metabolic activation pathway, which is a major determinant of the genotoxicity observed with methyl eugenol but not with isoeugenol or this compound.[3][7]

Caption: Contrasting metabolic pathways of methyl eugenol and isoeugenol.

Experimental Protocols

The biological activities described in this guide were determined using a variety of standardized in vitro assays. Below are the general methodologies for key experiments.

DPPH Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

General Protocol:

-

Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The test compound (this compound) is dissolved in a suitable solvent to prepare various concentrations. A standard antioxidant (e.g., ascorbic acid) is also prepared.

-

Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound or standard. A control is prepared with the solvent instead of the test compound.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of each solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

References

- 1. ScenTree - this compound (CAS N° 93-16-3) [scentree.co]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A Cautionary tale for using read-across for cancer hazard classification: Case study of isoeugenol and methyl eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. This compound CAS#: 93-16-3 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | CAS:93-16-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Suggestions on the Contribution of Methyl Eugenol and Eugenol to Bay Laurel (Laurus nobilis L.) Essential Oil Preservative Activity through Radical Scavenging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Analysis of In-Vitro Biological Activities of Methyl Eugenol Rich Cymbopogon khasianus Hack., Leaf Essential Oil with Pure Methyl Eugenol Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of this compound and methyl eugenol as renewable starting reagents for the synthesis of thiourea compounds for anti-Plasmodium falciparum [healthbiotechpharm.org]

- 11. chemicalbook.com [chemicalbook.com]

- 12. METHYLEUGENOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

Biosynthesis of methyl isoeugenol in plants

An In-depth Technical Guide to the Biosynthesis of Methyl Isoeugenol in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring phenylpropene that contributes significantly to the aroma of many plants and essential oils. It serves various ecological roles, including attracting pollinators and defending against herbivores and pathogens.[1][2] In the pharmaceutical and fragrance industries, this compound and its precursors are valuable compounds. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems. This guide provides a detailed overview of the biosynthetic pathway of this compound, the key enzymes involved, their kinetics, the regulatory networks that control its synthesis, and the experimental protocols used for its study.

The Phenylpropanoid Biosynthetic Pathway to this compound

This compound synthesis is a branch of the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.[3] A series of enzymatic reactions convert L-phenylalanine into coniferyl alcohol, a key intermediate in the biosynthesis of lignin and other phenylpropanoids.[4] From coniferyl alcohol, a specific branch of the pathway leads to the formation of isoeugenol, which is then methylated to produce this compound.[4][5]

The core biosynthetic steps are:

-

Activation of Coniferyl Alcohol: Coniferyl alcohol is acetylated by Coniferyl Alcohol Acyltransferase (CAAT) to form coniferyl acetate. This activation step is crucial as coniferyl alcohol itself is not a direct substrate for the subsequent synthase enzyme.[4]

-

Formation of Isoeugenol: Isoeugenol Synthase (IGS) , an NADPH-dependent reductase, catalyzes the conversion of coniferyl acetate to isoeugenol.[2][4][6] This is a key step that determines the formation of the propenylphenol (isoeugenol) instead of the allylphenol (eugenol).[2][6] Some enzymes exhibit dual specificity, producing both isoeugenol and eugenol.[5]

-

Methylation of Isoeugenol: The final step is the methylation of the 4-hydroxyl group of isoeugenol by (Iso)eugenol O-methyltransferase (IEMT) , using S-adenosyl-L-methionine (SAM) as the methyl donor, to yield this compound.[4][7]

Quantitative Data: Enzyme Kinetics

The efficiency of the key enzymes in the biosynthesis of this compound has been characterized in several plant species. The Michaelis-Menten constant (Km) indicates the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), providing insight into the enzyme's affinity for its substrate.

Table 1: Kinetic Parameters of Isoeugenol Synthase (IGS) and Related Enzymes

| Enzyme | Plant Source | Substrate | Km (µM) | Reference(s) |

| IGS1 | Petunia hybrida | Coniferyl Acetate | 1600 | [4] |

| DcE(I)GS1 | Daucus carota | Coniferyl Acetate | 247 | [5] |

| AsIGS | Asarum sieboldii | Coniferyl Acetate | 12210 | [8] |

| IvAIS1 | Illicium verum | Coniferyl Acetate | 438.4 | [9] |

Table 2: Kinetic Parameters of (Iso)eugenol O-Methyltransferase (IEMT) and Related Enzymes

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (nmol·s⁻¹·mg⁻¹) | Reference(s) |

| AsIEMT | Asarum sieboldii | Isoeugenol | 900 | 1.32 | [10] |

| DcE(I)OMT1 | Daucus carota | Isoeugenol | 115 | N/A | [5] |

| DcE(I)OMT1 | Daucus carota | Eugenol | 40 | N/A | [5] |

| AIMT1 | Pimpinella anisum | Isoeugenol | 19.3 | N/A | [11] |

N/A: Not Available in the cited sources.

Regulation of the Phenylpropanoid Pathway

The biosynthesis of floral volatiles, including this compound, is tightly regulated at the transcriptional level. In Petunia hybrida, a well-studied model for floral scent production, a hierarchical network of R2R3-MYB transcription factors controls the expression of the necessary biosynthetic genes.[1][2][6]

-

EMISSION OF BENZENOIDS II (EOBII): This transcription factor acts as a high-level regulator. It directly activates the promoter of ODORANT1 and other structural genes of the phenylpropanoid pathway.[1][2]

-

ODORANT1 (ODO1): Activated by EOBII, ODO1 is a master regulator that controls the flux of precursors from the shikimate pathway by activating genes such as 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[5][6]

-

EMISSION OF BENZENOIDS I (EOBI): Acting downstream of EOBII, EOBI also activates ODO1 and structural genes, including IGS, adding another layer of regulation. A complex feedback loop appears to exist between ODO1 and EOBI.[6]

This regulatory cascade ensures that the production of scent compounds is coordinated with flower development and environmental cues.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying this compound biosynthesis.

Heterologous Expression and Purification of Biosynthetic Enzymes

A common approach to characterize enzymes like IGS and IEMT is to express them in a heterologous host, such as Escherichia coli, and purify the recombinant protein.

Protocol:

-

Gene Cloning: Amplify the full-length cDNA of the target enzyme (e.g., IGS or IEMT) from plant tissue RNA using RT-PCR. Clone the amplified gene into a suitable bacterial expression vector, such as pET-28a(+), which often includes a polyhistidine (His) tag for purification.

-

Bacterial Transformation: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Protein Expression:

-

Grow the transformed E. coli in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

Continue incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.

-

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail). Lyse the cells using sonication or a French press.

-

Protein Purification:

-

Clarify the lysate by centrifugation to remove cell debris.

-

Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Purity Analysis: Assess the purity of the protein using SDS-PAGE.

Enzyme Assays

Protocol for Isoeugenol Synthase (IGS) Assay: [4]

-

Reaction Mixture: Prepare a 200 µL reaction mixture in a microcentrifuge tube containing:

-

50 mM MES-KOH buffer (pH 6.5)

-

1 mM NADPH

-

1 mM Coniferyl Acetate (substrate)

-

~2 µg of purified IGS enzyme

-

-

Incubation: Incubate the reaction mixture at 28-30°C for 30-60 minutes.

-

Extraction: Stop the reaction by adding 1 mL of hexane (or ethyl acetate). Add a known amount of an internal standard (e.g., linalool) for quantification. Vortex thoroughly to extract the products.

-

Analysis: Centrifuge to separate the phases. Transfer the organic (upper) layer to a new vial, concentrate it under a gentle stream of nitrogen if necessary, and analyze it by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol for (Iso)eugenol O-Methyltransferase (IEMT) Assay: [10][12]

-

Reaction Mixture: Prepare a 300 µL reaction mixture containing:

-

50 mM Sodium Phosphate buffer (pH 7.4)

-

2 mM MgCl₂

-

200 µM S-adenosyl-L-methionine (SAM) (methyl donor)

-

0.1-1.0 mM Isoeugenol (substrate)

-

~50 µg of purified IEMT enzyme or crude protein extract

-

-

Incubation: Incubate the reaction at 37°C for 60 minutes.

-

Extraction: Stop the reaction and extract the product as described for the IGS assay (e.g., with hexane or ethyl acetate), including an internal standard.

-

Analysis: Analyze the organic extract by GC-MS to identify and quantify the this compound produced.

Extraction and Quantification from Plant Tissue

-

Sample Collection and Preparation:

-

Collect fresh plant tissue (e.g., leaves, flowers) and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle kept cold with liquid nitrogen.

-

-

Extraction:

-

Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

-

Add 1 mL of a cold extraction solvent (e.g., methanol or a methanol/chloroform mixture). Include an internal standard.

-

Vortex vigorously and incubate on a shaker at a low temperature for 30-60 minutes.

-

-

Phase Separation (if using Methanol/Chloroform):

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Add chloroform and ultrapure water to induce phase separation. Vortex and centrifuge again.

-

Carefully collect the organic phase (which contains the nonpolar volatiles) for analysis.

-

-

Analysis by GC-MS:

-

Injection: Inject 1 µL of the extract into a GC-MS system.

-

GC Column: Use a suitable capillary column (e.g., DB-5ms).

-

Temperature Program: Set an appropriate oven temperature program, for example, starting at 80°C, then ramping up to 330°C.

-

Mass Spectrometry: Operate the mass spectrometer in full-scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

-

Identification and Quantification: Identify this compound by comparing its retention time and mass spectrum with an authentic standard. Quantify the compound based on the peak area relative to the internal standard.

-

Conclusion

The biosynthesis of this compound is a well-defined extension of the core phenylpropanoid pathway, involving the key enzymes Isoeugenol Synthase and (Iso)eugenol O-methyltransferase. The production of this valuable compound is under sophisticated transcriptional control, offering multiple targets for metabolic engineering. The protocols and data presented in this guide provide a solid foundation for researchers aiming to investigate, quantify, or manipulate the biosynthesis of this compound in various plant systems.

References

- 1. A model for combinatorial regulation of the petunia R2R3-MYB transcription factor ODORANT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Rerouting the Plant Phenylpropanoid Pathway by Expression of a Novel Bacterial Enoyl-CoA Hydratase/Lyase Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ODORANT1 targets multiple metabolic networks in petunia flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The R2R3-MYB–Like Regulatory Factor EOBI, Acting Downstream of EOBII, Regulates Scent Production by Activating ODO1 and Structural Scent-Related Genes in Petunia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multicomponent kinetic analysis and theoretical studies on the phenolic intermediates in the oxidation of eugenol and isoeugenol catalyzed by laccase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Dual catalytic potential of isoeugenol synthase in Asarum sieboldii Miq. (AsIGS): Unveiling isoeugenol preference in vitro and eugenol production in vivo, with insights into hydrogen bonding influence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Isolation and functional characterization of (iso)eugenol O-methyltransferase (IEMT) gene in Asarum sieboldii] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]

- 14. Sample Preparation from Plant Tissue for Gas Chromatography-Mass Spectrometry (GC-MS)we - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Chemical Properties of Methyl Isoeugenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isoeugenol, systematically named 1,2-dimethoxy-4-(1-propenyl)benzene, is a phenylpropanoid naturally occurring in various essential oils, including those from star anise, cinnamon leaf, and certain varieties of damask rose.[1] It exists as a mixture of (E) and (Z) stereoisomers.[2] This document provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis protocols, and known biological signaling pathway interactions. This guide is intended to serve as a technical resource for professionals in research, chemical synthesis, and drug development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic mild, spicy, and floral odor reminiscent of clove and carnation.[1][3] It is valued in the fragrance and flavor industries for its unique aromatic profile. The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.05 g/mL at 25 °C | [4] |

| Boiling Point | 262-264 °C | [4] |

| Flash Point | >104.44 °C | [3] |

| Solubility | Insoluble in water; Soluble in ethanol, chloroform, and other organic solvents. | [4] |

| logP (Octanol/Water) | 3.05 | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data for this compound (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |

| 7.20 | d | 1.8 | Ar-H | [5] |

| 7.07 | m | - | Ar-H | [5] |

| 6.94 | d | 8.3 | Ar-H | [5] |

| 3.82 | s | - | -OCH₃ | [5] |

| 3.77 | s | - | -OCH₃ | [5] |

Note: The provided NMR data is for a dimer of this compound. The aromatic and methoxy proton signals are representative of the monomer unit.

Table 3: ¹³C NMR Spectral Data for this compound (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| 149.4 | C-O | [5] |

| 148.9 | C-O | [5] |

| 130.8 | Ar-C | [5] |

| 126.8 | Ar-C | [5] |

| 119.8 | Ar-C | [5] |

| 112.4 | Ar-C | [5] |

| 109.5 | Ar-C | [5] |

| 56.0 | -OCH₃ | [5] |

| 55.9 | -OCH₃ | [5] |

Note: The provided NMR data is for a dimer of this compound. The aromatic and methoxy carbon signals are representative of the monomer unit.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A detailed analysis based on data from the closely related compound, methyl eugenol, is presented in Table 4.

Table 4: FT-IR Spectral Data and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3000-2800 | C-H stretching (aromatic and aliphatic) | [6] |

| ~1600 | C=C stretching (aromatic ring) | [6] |

| ~1510 | C=C stretching (aromatic ring) | [6] |

| ~1260 | C-O stretching (aryl ether) | [6] |

| ~1030 | C-O stretching (aryl ether) | [6] |

| ~965 | =C-H bending (trans-alkene) | [6] |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the methylation of isoeugenol to form this compound using dimethyl sulfate as the methylating agent. This method is a variation of the Williamson ether synthesis.[7]

Materials:

-

Isoeugenol

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Diethyl ether

-

Hydrochloric acid (HCl), dilute

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a stirrer, dissolve isoeugenol in an aqueous solution of sodium hydroxide to form the sodium isoeugenoxide salt.

-

Cool the solution in an ice bath.

-

Slowly add dimethyl sulfate dropwise to the stirred solution. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or gently heat under reflux to ensure the completion of the reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash them with a dilute solution of hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.

Biological Signaling Pathways

This compound and its isomer, methyl eugenol, have been shown to interact with several key signaling pathways implicated in cellular processes relevant to drug development.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival.[8][9][10] Studies on the related compound methyl eugenol suggest that it can modulate this pathway, indicating a potential therapeutic application in diseases characterized by dysregulated cell growth, such as cancer.[11]

Caption: Potential modulation of the PI3K/Akt/mTOR pathway by this compound.

AMPK/GSK3β/Nrf2 Antioxidant Pathway

The AMP-activated protein kinase (AMPK)/glycogen synthase kinase 3β (GSK3β)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical signaling cascade involved in the cellular response to oxidative stress.[12][13] Methyl eugenol has been shown to activate this pathway, leading to the upregulation of antioxidant enzymes.[14][15] This suggests a potential role for this compound in mitigating oxidative damage.

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Serotonergic System Interaction

Research into the anxiolytic and antidepressant-like effects of (E)-methyl isoeugenol suggests an interaction with the serotonergic system.[16] Specifically, the effects were blocked by a 5-HT1A receptor antagonist, indicating that this compound may act as an agonist or positive modulator at this receptor.[16]

Caption: Proposed interaction of this compound with the 5-HT1A receptor.

Conclusion

This compound is a versatile aromatic compound with well-defined chemical and physical properties. Its synthesis is achievable through established organic chemistry reactions. The emerging understanding of its interaction with key biological signaling pathways, such as the PI3K/Akt/mTOR and AMPK/Nrf2 pathways, highlights its potential for further investigation in drug discovery and development. This guide provides a foundational technical overview to support such research endeavors.

References

- 1. ScenTree - this compound (CAS N° 93-16-3) [scentree.co]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 93-16-3 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Khan Academy [khanacademy.org]

- 8. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. probiologists.com [probiologists.com]

- 11. researchgate.net [researchgate.net]

- 12. Methyleugenol protects against t-BHP-triggered oxidative injury by induction of Nrf2 dependent on AMPK/GSK3β and ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methyl eugenol protects the kidney from oxidative damage in mice by blocking the Nrf2 nuclear export signal through activation of the AMPK/GSK3β axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Eugenol protects cells against oxidative stress via Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methyl eugenol protects the kidney from oxidative damage in mice by blocking the Nrf2 nuclear export signal through activation of the AMPK/GSK3β axis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anxiolytic and antidepressant like effects of natural food flavour (E)-methyl isoeugenol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence and Analysis of Methyl Isoeugenol in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isoeugenol ((E/Z)-1,2-dimethoxy-4-(prop-1-en-1-yl)benzene) is a phenylpropanoid compound and a significant constituent of various essential oils. As the methyl ether of isoeugenol, it contributes to the characteristic aroma of several plants and has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the discovery of this compound in essential oils, its quantitative analysis, and the experimental protocols for its extraction and identification.

Natural Occurrence of this compound

This compound has been identified in the essential oils of a diverse range of plant species. Its presence is particularly notable in the following:

-

Acorus calamus (Sweet Flag): The rhizomes of this plant are a known source of this compound.

-

Croton malambo: The bark of this tree contains significant amounts of the compound.

-

Etlingera littoralis: This ginger species shows high concentrations of this compound in its leaves, rhizomes, and roots.

-

Zingiber zerumbet (Shampoo Ginger): The rhizomes of this plant are also a source of this compound.[1]

-

Hedychium coronarium (Butterfly Ginger): The flowers of this plant have been reported to contain this compound.[1]

-

Other sources: this compound has also been reported in small quantities in essential oils such as Star Anise, Cinnamon Leaf, Mastic Absolute, and some varieties of Damask Rose.[2]

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound in essential oils can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method. The following table summarizes the quantitative data from various studies.

| Plant Species | Plant Part | This compound Isomer | Concentration (%) | Reference |

| Acorus calamus | Rhizomes | (E)-Methylisoeugenol | 14.01 | [3] |

| Acorus calamus | Leaves | (Z)-Methyl isoeugenol | 2.0 - 4.9 | [4] |

| Acorus calamus | Rhizomes | cis-Methylisoeugenol | 4.26 | [5] |

| Croton malambo | Bark | This compound | 6.3 | [6] |

| Croton malambo | Bark | This compound | 4.9 | [7] |

| Croton malambo | Bark | trans-Methyl isoeugenol | 1.5 | [8] |

| Etlingera littoralis | Leaves | (E)-Methyl isoeugenol | 37.7 | |

| Etlingera littoralis | Rhizomes and Roots | (E)-Methyl isoeugenol | 58.1 |

Experimental Protocols

The discovery and quantification of this compound in essential oils rely on established analytical chemistry techniques. The following sections detail the typical methodologies employed.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils from plant materials.

Principle: This method utilizes the principle that the combined vapor pressure of a mixture of immiscible liquids (water and essential oil) is higher than the vapor pressure of the individual components. This allows for the distillation of the essential oil at a temperature below the boiling point of water, thus preventing the degradation of thermolabile compounds.

Apparatus:

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Collection vessel

Procedure:

-

Sample Preparation: The plant material (e.g., rhizomes, leaves, bark) is collected and, if necessary, cut into smaller pieces to increase the surface area for efficient extraction.

-

Distillation: The prepared plant material is placed in the round-bottom flask with a sufficient amount of water. The mixture is heated to boiling.

-

Vaporization and Condensation: As the water boils, the steam passes through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and essential oil vapor travels to the condenser.

-

Collection: In the condenser, the vapors are cooled and revert to their liquid state. Due to the immiscibility of water and essential oil, they form two distinct layers in the collection vessel.

-

Separation: The essential oil, which is typically less dense than water, forms the upper layer and can be separated.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a volatile mixture like an essential oil.

Principle: The essential oil sample is vaporized and injected into a gas chromatograph. The components are separated based on their boiling points and affinity for the stationary phase within the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its identification. The area under the peak in the chromatogram is proportional to the concentration of the component.

Instrumentation:

-

Gas Chromatograph (GC) with a suitable capillary column (e.g., HP-5MS).

-

Mass Spectrometer (MS) detector.

-

Injector (split/splitless).

-

Data acquisition and processing software.

Procedure:

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration. An internal standard may be added for more accurate quantification.

-

Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC.

-

Chromatographic Separation: The GC oven temperature is programmed to increase gradually, allowing for the separation of compounds with different boiling points. The carrier gas (e.g., helium) transports the vaporized components through the column.

-

Mass Spectrometric Detection: As each compound elutes from the column, it is ionized (typically by electron impact) and fragmented in the MS. The mass-to-charge ratio of the fragments is measured.

-

Data Analysis:

-

Identification: The mass spectrum of each separated component is compared with a reference library (e.g., NIST) to identify the compound. The identification can be further confirmed by comparing the retention time with that of a pure standard.

-

Quantification: The relative percentage of each component is typically calculated from the peak area in the total ion chromatogram. For absolute quantification, a calibration curve is prepared using a pure standard of this compound.

-

Mandatory Visualization

The following diagrams illustrate the general workflow for the discovery and analysis of this compound in essential oils and a conceptual representation of its biosynthetic origin.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Variation in the Chemical Composition of Endemic Specimens of Hedychium coronarium J. Koenig from the Amazon and In Silico Investigation of the ADME/Tox Properties of the Major Compounds [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial activity and chemical composition of essential oil from Hedychium coronarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of Chemical Composition and Bioactivities of Essential Oils from Fresh and Dry Rhizomes of Zingiber zerumbet (L.) Smith - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Composition of essential oils of four Hedychium species from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Genotoxicity of Methyl Isoeugenol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl isoeugenol, a naturally occurring phenylpropanoid found in various essential oils, has been the subject of numerous genotoxicity studies due to its structural similarity to known carcinogens like methyleugenol. This technical guide provides a comprehensive overview of the genotoxic potential of this compound, detailing its metabolic activation, effects in various in vitro and in vivo test systems, and the specific experimental protocols used for its evaluation. The data indicates that this compound itself is not directly genotoxic but requires metabolic activation to exert DNA-damaging effects. This process, primarily involving hydroxylation and subsequent sulfation, leads to the formation of reactive electrophiles capable of forming DNA adducts. While standard bacterial mutagenicity tests are negative, assays employing systems that account for this metabolic pathway reveal mutagenic activity. Furthermore, in vitro and in vivo studies have demonstrated the ability of this compound and its metabolites to induce DNA strand breaks and, in some cases, chromosomal damage. This document synthesizes the available quantitative data, outlines detailed experimental methodologies, and provides visual representations of key pathways and workflows to serve as a critical resource for the scientific community.

Metabolic Activation and DNA Adduct Formation

The genotoxicity of this compound is intrinsically linked to its biotransformation into reactive metabolites. The parent compound is not the ultimate carcinogen; instead, it undergoes a multi-step activation process, primarily in the liver.

The primary metabolic activation pathway involves hydroxylation of the propenyl side chain, followed by sulfation.[1] This process is catalyzed by Cytochrome P450 enzymes and subsequently by sulfotransferases (SULTs). Human SULT enzymes, particularly SULT1A1, SULT1A2, and SULT1C2, are highly efficient at activating hydroxylated metabolites of related compounds like methyleugenol.[2][3] The resulting sulfooxy ester is unstable and spontaneously breaks down to form a highly reactive carbocation. This electrophilic intermediate can then covalently bind to the exocyclic amino groups of purine bases in DNA, forming stable DNA adducts.[2] The primary adducts identified are N²-(trans-methylisoeugenol-3'-yl)-2'-deoxyguanosine and, to a lesser extent, N⁶-(trans-methylisoeugenol-3'-yl)-2'-deoxyadenosine.[1][2] The formation of these adducts is considered a critical initiating event in the carcinogenicity of these compounds.

In Vivo DNA Adduct Studies

Studies in animal models confirm the formation of hepatic DNA adducts following exposure to the related compound methyleugenol. The levels of these adducts are significantly influenced by the presence and activity of SULT enzymes.

Table 1: In Vivo Hepatic DNA Adduct Formation by Methyleugenol (50 mg/kg bw) in Mice

| Mouse Strain | SULT Status | N²-(trans-methylisoeugenol-3'-yl)-2'-dG Adducts (per 10⁸ dN) |

|---|---|---|

| ko | Sult1a1 knockout | 23 |

| wt | Wild-type (FVB/N) | 735 |

| ko-tg | Sult1a1 knockout, human SULT1A1/2 transgenic | 3,770 |

| tg | Human SULT1A1/2 transgenic | 4,500 |

(Data sourced from a study on the closely related compound methyleugenol)

In Vitro Genotoxicity Studies

A battery of in vitro assays has been used to characterize the genotoxic profile of this compound and its metabolites. The results highlight the critical role of metabolic activation systems in detecting a positive response.

Bacterial Reverse Mutation Assay (Ames Test)

Standard Ames tests using Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are generally negative for this compound, both with and without a standard liver S9 fraction for metabolic activation.[4] This is attributed to the lack of the specific sulfation pathway in the standard test system.[1][5] However, when using genetically engineered strains that express human sulfotransferases, such as S. typhimurium TA100-hSULT1C2, a positive mutagenic response for methyleugenol can be elicited.[3] Similarly, hydroxylated metabolites of methyleugenol are mutagenic in strains expressing human SULT1A1 and SULT1C2.[2]

Table 2: Mutagenicity of Methyleugenol Metabolites in Modified Ames Test

| Compound | Test Strain | Metabolic Activation | Result |

|---|---|---|---|

| Methyleugenol | Standard S. typhimurium strains (e.g., TA100) | +/- S9 | Negative |

| Methyleugenol | S. typhimurium TA100-hSULT1C2 | + S9 | Positive |

| 1'-Hydroxymethyleugenol | S. typhimurium TA100-hSULT1A1 | Endogenous SULT | Positive |

| 3'-Hydroxymethylisoeugenol | S. typhimurium TA100-hSULT1A1 | Endogenous SULT | Positive |

(Data compiled from studies on methyleugenol and its metabolites)[2][3][4]

This protocol describes a standardized procedure for the Ames test.

-

Test Strains: At least five strains of bacteria should be used, typically including S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA or S. typhimurium TA102.[6] For specific compounds like this compound, engineered strains expressing relevant metabolic enzymes (e.g., SULTs) are required to demonstrate mutagenicity.

-

Metabolic Activation: Tests are conducted with and without an exogenous metabolic activation system (S9 mix), which is a cofactor-supplemented post-mitochondrial fraction prepared from the liver of rats treated with an enzyme-inducing agent like Aroclor 1254.

-

Test Procedure (Plate Incorporation Method):

-

To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test solution, and either 0.5 mL of S9 mix or 0.5 mL of a sterile buffer (for tests without activation).[7]

-

The mixture is briefly vortexed and poured over the surface of a minimal glucose agar plate.[8]

-

At least five different concentrations of the test article are used, with 3 replicate plates per concentration.[9]

-

-

Controls: A negative (solvent) control and positive controls (known mutagens specific for each strain, with and without S9) are included in each experiment.

-

Incubation: Plates are inverted and incubated at 37°C for 48-72 hours.[10]

-

Scoring: The number of revertant colonies per plate is counted. A positive result is defined as a concentration-related increase in the number of revertants to at least twice the spontaneous revertant count (for strains with low spontaneous rates) or a reproducible dose-related increase for other strains.[11]

In Vitro Mammalian Cell Micronucleus Assay

The in vitro micronucleus test detects both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events. Studies in Chinese hamster V79 cells showed that while this compound itself did not induce micronuclei, its metabolites 3'-oxomethylisoeugenol and methyleugenol-2',3'-epoxide did cause a significant increase in micronucleated cells.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Identification of human and murine sulfotransferases able to activate hydroxylated metabolites of methyleugenol to mutagens in Salmonella typhimurium and detection of associated DNA adducts using UPLC-MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Use of Biomonitoring Data to Evaluate Methyl Eugenol Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. bulldog-bio.com [bulldog-bio.com]

- 8. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 9. oecd.org [oecd.org]

- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 11. nib.si [nib.si]

An In-Depth Technical Guide to the Structural Differences and Toxicity of Isoeugenol and Methyl Eugenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoeugenol and methyl eugenol are structurally related phenylpropanoids with widespread applications in the flavor, fragrance, and pharmaceutical industries. Despite their structural similarities, they exhibit distinct toxicological profiles, primarily driven by differences in their metabolic activation pathways. This technical guide provides a comprehensive overview of the structural disparities, comparative toxicity, and underlying mechanisms of action for isoeugenol and methyl eugenol. Quantitative toxicological data are summarized for direct comparison, and detailed experimental protocols for key studies are provided. Furthermore, metabolic and signaling pathways are visually represented to facilitate a deeper understanding of their toxicokinetics and toxicodynamics.

Structural Differences

Isoeugenol and methyl eugenol are isomers, sharing the same chemical formula (C₁₁H₁₄O₂) but differing in the arrangement of their atoms. The key structural distinctions lie in the position of the propenyl group's double bond and the methylation of the phenolic hydroxyl group.

-

Isoeugenol (2-methoxy-4-(1-propenyl)phenol) possesses a propenyl group where the double bond is conjugated with the benzene ring. It also has a free phenolic hydroxyl group.

-

Methyl eugenol (1,2-dimethoxy-4-(2-propenyl)benzene) has an allyl group, where the double bond is not in conjugation with the benzene ring. The phenolic hydroxyl group is methylated, forming a second methoxy group.

These subtle structural variations have profound implications for their metabolism and subsequent toxicity.

Diagram: Structural Comparison of Isoeugenol and Methyl Eugenol

An In-Depth Technical Guide to the Mechanism of Action of Methyl Isoeugenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isoeugenol, a naturally occurring phenylpropanoid, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action. While research specifically on this compound is still emerging, this document synthesizes the available data on its biological effects and explores the mechanistic pathways of structurally related compounds to offer valuable insights. This guide adheres to stringent data presentation and visualization standards to facilitate in-depth analysis and future research directions.

Introduction

This compound (1,2-dimethoxy-4-(1-propenyl)benzene) is a phenylpropanoid found in various essential oils.[1] It exists as two geometric isomers, (E)-methyl isoeugenol and (Z)-methyl isoeugenol. It is structurally related to other well-studied phenylpropanoids such as eugenol, isoeugenol, and methyl eugenol, which are known to possess a range of biological activities. Understanding the mechanism of action of this compound is crucial for evaluating its therapeutic potential and safety profile. This guide will delve into its known biological effects and the putative molecular pathways involved.

Known Biological Activities and Pharmacological Effects

Current research suggests that this compound exhibits a range of biological activities, including neuropharmacological, antimicrobial, and antioxidant effects.

Neuropharmacological Effects

(E)-methyl isoeugenol has demonstrated anxiolytic and antidepressant-like properties in preclinical studies.[2] These effects are believed to be mediated, at least in part, through the serotonergic system.[2]

Antimicrobial Activity

This compound has shown inhibitory activity against certain microbes. For instance, it has been reported to be more effective than methyl eugenol against the bacterium Campylobacter jejuni, with a minimum inhibitory concentration (MIC) of 125 µg/mL.[3]

Antioxidant Activity

While this compound possesses some radical-scavenging activity, it is considered to be relatively low compared to its structural analogue, eugenol.[4]

Molecular Mechanism of Action

Detailed molecular mechanisms for this compound are still under investigation. However, insights can be drawn from studies on its isomers and related compounds, particularly regarding its neuropharmacological effects.

Modulation of the Serotonergic System

The anxiolytic and antidepressant-like effects of (E)-methyl isoeugenol are suggested to be mediated through its interaction with the serotonergic pathway.[2] Pre-treatment with WAY100635, a 5-HT1A receptor antagonist, has been shown to block the anxiolytic effects of (E)-methyl isoeugenol in animal models.[2] Furthermore, the antidepressant-like effect is reversed by p-chlorophenylalanine (PCPA), an inhibitor of serotonin synthesis.[2] This suggests that (E)-methyl isoeugenol's activity is dependent on a functional serotonergic system.

Figure 1. Proposed mechanism for the anxiolytic and antidepressant-like effects of (E)-methyl isoeugenol.

Insights from Structurally Related Compounds

Given the limited direct research on this compound, examining the mechanisms of its structural relatives can provide valuable hypotheses for its mode of action.

Studies on eugenol, isoeugenol, and methyl eugenol have elucidated their roles in modulating inflammatory and oxidative stress pathways. These compounds are known to:

-

Inhibit NF-κB Signaling: Isoeugenol has been shown to suppress the activation of NF-κB, a key transcription factor in the inflammatory response, by inhibiting the degradation of I-κBα and the phosphorylation of ERK1/2 and p38 MAPK.[5][6] Eugenol also exhibits NF-κB inhibitory activity.[7][8]

-

Modulate Cyclooxygenase (COX) Activity: Eugenol can suppress the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[4]

-

Activate the Nrf2 Pathway: Methyl eugenol activates the Nrf2 pathway, a master regulator of the antioxidant response, leading to the expression of antioxidant genes.[9][10] This is mediated through the AMPK/GSK3β axis.[9]

Figure 2. Inferred anti-inflammatory and antioxidant pathways based on related compounds.

Quantitative Data

Quantitative data on the biological activity of this compound is sparse. The following table summarizes the available information.

| Compound | Assay | Target/Endpoint | Result Type | Value | Reference |

| (E)-Methyl Isoeugenol | Forced Swimming Test | Immobility Time | Effective Dose | 250 mg/kg | [2] |

| This compound | Minimum Inhibitory Concentration (MIC) | Campylobacter jejuni | MIC | 125 µg/mL | [3] |

| This compound | DPPH Radical Scavenging Assay | DPPH Radical | IC50 | > 1000 µM | [4] |

Experimental Protocols

In Vitro Anti-inflammatory Activity Assay

This protocol is adapted from studies on isoeugenol and eugenol.[4][5]

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Seed cells in 96-well plates. Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture medium using the Griess reagent.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA kits.

-

Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the protein expression levels of key signaling molecules such as p-NF-κB, IκBα, p-ERK, and p-p38.

-

COX-2 Activity Assay: Measure COX-2 activity using a commercially available kit.

DPPH Radical Scavenging Assay

This is a standard protocol for assessing antioxidant activity.[11][12]

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction: Mix the this compound solutions with the DPPH solution in a 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with this compound.

Figure 3. General experimental workflows for assessing biological activity.

Conclusion and Future Directions

The current body of research provides initial evidence for the biological activities of this compound, particularly its effects on the central nervous system. The proposed involvement of the serotonergic system in its anxiolytic and antidepressant-like actions offers a promising avenue for further investigation. However, a significant knowledge gap exists regarding its specific molecular targets and the detailed signaling pathways it modulates, especially in the context of its anti-inflammatory and neuroprotective potential.

Future research should focus on:

-

Target Identification: Employing techniques such as affinity chromatography, proteomics, and in silico modeling to identify the direct molecular targets of this compound.

-

Pathway Elucidation: Conducting comprehensive studies to delineate the specific signaling cascades affected by this compound in relevant cell types, such as neurons and immune cells.

-

Quantitative Analysis: Determining key pharmacological parameters like IC50 and EC50 values for its effects on various enzymes, receptors, and cellular processes.

-

Comparative Studies: Performing head-to-head comparisons with its structural analogues (eugenol, isoeugenol, methyl eugenol) to understand the structure-activity relationships and differentiate their mechanisms of action.

A more in-depth understanding of the molecular mechanisms of this compound will be instrumental in unlocking its full therapeutic potential and ensuring its safe application in various fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Methyl Eugenol: Potential to Inhibit Oxidative Stress, Address Related Diseases, and Its Toxicological Effects [xiahepublishing.com]

- 3. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eugenol suppresses cyclooxygenase-2 expression in lipopolysaccharide-stimulated mouse macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoeugenol suppression of inducible nitric oxide synthase expression is mediated by down-regulation of NF-kappaB, ERK1/2, and p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Eugenol inhibits cell proliferation via NF-κB suppression in a rat model of gastric carcinogenesis induced by MNNG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update [mdpi.com]

- 9. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]

- 10. Methyl eugenol: potential to inhibit oxidative stress, address related diseases, and its toxicological effects | EurekAlert! [eurekalert.org]

- 11. DPPH Radical Scavenging Assay [mdpi.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Metabolic Pathways of Methyl Isoeugenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary:

Methyl isoeugenol, a naturally occurring alkenylbenzene found in various essential oils, is utilized as a flavoring and fragrance agent. Despite its "Generally Recognized as Safe" (GRAS) status for food use, concerns exist regarding its potential carcinogenicity, which is intrinsically linked to its metabolic bioactivation. This document provides a comprehensive technical overview of the metabolic pathways of this compound, detailing Phase I and Phase II reactions, the formation of reactive intermediates, and the analytical methodologies used for their characterization. The primary metabolic routes involve cytochrome P450-mediated oxidation, including hydroxylation and O-demethylation, followed by conjugation reactions. A key pathway involves hydroxylation of the propenyl side chain, which can lead to the formation of unstable sulfate esters that generate reactive carbocations capable of forming DNA adducts. This guide synthesizes current knowledge, presenting quantitative data in tabular format and illustrating key pathways and workflows with detailed diagrams to support research and drug development efforts.

Introduction

This compound (1,2-dimethoxy-4-propenylbenzene) is an organic compound and a positional isomer of methyl eugenol, differing in the position of the double bond on the propenyl side chain.[1] It is a constituent of various essential oils and is used in the food and cosmetics industries.[2] While structurally similar to compounds like eugenol and estragole, its metabolic fate is of significant interest to the scientific community due to the potential for bioactivation into genotoxic and carcinogenic metabolites, a phenomenon observed with other alkenylbenzenes.[3][4][5] Understanding the intricate metabolic network of this compound is crucial for assessing its safety profile and for the development of safer analogues in the pharmaceutical and consumer product sectors.

Phase I Metabolic Pathways

The initial phase of this compound metabolism is dominated by oxidative reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, primarily in the liver.[2][6][7] These reactions introduce or expose functional groups, increasing the polarity of the molecule and preparing it for Phase II conjugation.

Key Phase I metabolic reactions include:

-

Hydroxylation: The primary oxidative attack occurs on the propenyl side chain, leading to the formation of 3'-hydroxymethylisoeugenol. Ring hydroxylation is also observed, producing metabolites like 6-hydroxymethylisoeugenol.[2]

-

O-Demethylation: The methoxy groups on the benzene ring can be demethylated, yielding isoeugenol and isochavibetol.[2]

-

Oxidation: Secondary oxidation of the hydroxylated metabolites can occur, forming aldehydes such as 3'-oxomethylisoeugenol.[2]

-

Epoxidation: While the direct detection of an epoxide can be difficult due to its reactivity, the formation of 1',2'-dihydroxy-dihydromethylisoeugenol suggests an epoxide-diol pathway as a minor route.[2]

These metabolic transformations are not uniform across species, with studies showing different metabolite profiles and formation rates in human, rat, and bovine liver microsomes.[2]

Bioactivation and Toxicological Implications

While many Phase I reactions are part of a detoxification process, certain pathways can lead to the formation of reactive electrophilic species, a process known as bioactivation.[7] For this compound and related alkenylbenzenes, the critical bioactivation step is the hydroxylation at the benzylic (1') or allylic (3') position of the propenyl side chain, followed by Phase II sulfation.[3][4]

The resulting sulfate ester is often unstable and can spontaneously lose the sulfate group to form a highly reactive carbocation. This carbocation is a potent electrophile that can covalently bind to cellular macromolecules, including DNA, forming DNA adducts.[4] The formation of such adducts is considered a key initiating event in the chemical carcinogenesis of these compounds.[4][8] The primary enzymes implicated in the initial hydroxylation step are CYP450s, while sulfotransferases (SULTs) catalyze the subsequent sulfation.[3][4]

Quantitative Metabolic Data

Quantitative analysis of this compound metabolism reveals significant variations depending on the biological system used. Studies using liver microsomes from different species highlight these differences. For instance, Aroclor 1254-induced rat liver microsomes (ARLM) generally show the highest turnover rate and the broadest range of metabolites, likely due to the increased expression of various CYP enzymes.[2]

Table 1: Major Phase I Metabolites of this compound in Aroclor 1254-Induced Rat Liver Microsomes (ARLM)

| Metabolite | Identification | Relative Abundance |

|---|---|---|

| 3'-Hydroxymethylisoeugenol | Main Metabolite | +++ |

| Isoeugenol and Isochavibetol | Main Metabolites | +++ |

| 6-Hydroxymethylisoeugenol | Main Metabolite | +++ |

| 3'-Oxomethylisoeugenol | Secondary Metabolite | ++ |

| 1',2'-dihydroxy-dihydromethylisoeugenol | Secondary Metabolite | ++ |

Data synthesized from incubations of ARLM with this compound.[2] Relative abundance is denoted qualitatively.

The cytotoxicity of metabolites is a critical factor in assessing overall toxicity. The primary metabolite, 1'-hydroxymethyleugenol (a metabolite of the related compound methyleugenol, analogous to the hydroxylated metabolites of this compound), and its subsequent oxidation product have been shown to be significantly cytotoxic.[8][9]

Table 2: Cytotoxicity of Methyleugenol Metabolites in Primary Rat Hepatocytes

| Compound | Assay | EC₅₀ Value (µM) |

|---|---|---|

| 1'-Hydroxymethyleugenol | Resazurin Reduction & LDH Leakage | 50 |

| 1'-Oxomethyleugenol | Resazurin Reduction & LDH Leakage | 10 |

Data from a study on the closely related isomer, methyleugenol, indicating the potential toxicity of similar oxidized metabolites of this compound.[8][9]

Key Experimental Methodologies

The study of xenobiotic metabolism relies on a combination of in vitro and analytical techniques to identify and quantify metabolites and elucidate metabolic pathways.[10][11][12]

In Vitro Metabolism with Liver Microsomes

This protocol is standard for investigating Phase I metabolism.

-

Objective: To identify and quantify the formation of oxidative metabolites.

-

Protocol:

-

Preparation: Liver microsomes (e.g., from human, rat, bovine) are prepared and protein concentration is determined.[2]

-

Incubation Mixture: A typical incubation mixture contains phosphate buffer, microsomes, an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the substrate (this compound dissolved in a suitable solvent).[13]

-

Reaction: The reaction is initiated by adding the substrate and incubating at 37°C for a defined period (e.g., 30-120 minutes). The reaction is terminated by adding a quenching solvent like acetonitrile or by placing on ice.[2]

-

Sample Preparation: The mixture is centrifuged to pellet the protein. The supernatant, containing the metabolites, is collected for analysis. An internal standard may be added for quantification.[2]

-

Analysis: The supernatant is analyzed by HPLC-UV or LC-MS/MS for metabolite profiling and quantification.[2]

-

Metabolite Identification and Structure Elucidation

-

Objective: To confirm the chemical structure of metabolites.

-

Protocol:

-

Large-Scale Incubation: To generate sufficient quantities of metabolites for structural analysis, large-scale microsomal incubations are performed.[9]

-

Purification: Metabolites are separated and purified from the incubation mixture using preparative or semi-preparative HPLC.[9]

-

Structural Analysis: The purified metabolites are subjected to analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS) to determine their exact structure.[2][13]

-

Confirmation: The identity is confirmed by comparing the spectroscopic data (NMR, MS) and chromatographic retention times with those of synthesized authentic reference compounds.[2]

-

Conclusion

The metabolism of this compound is a complex process involving multiple enzymatic pathways. The primary route is Phase I oxidation via cytochrome P450 enzymes, leading to hydroxylated and demethylated products. While these reactions generally facilitate detoxification, a specific bioactivation pathway involving hydroxylation and subsequent sulfation can generate reactive carbocations. These intermediates are capable of forming DNA adducts, providing a mechanistic basis for the potential carcinogenicity of this compound. Significant species-dependent differences in metabolic profiles underscore the importance of using human-relevant experimental systems for accurate risk assessment. Further research should focus on precisely identifying the specific human CYP and SULT isoforms involved and quantifying the extent of DNA adduct formation in vivo to better extrapolate these findings to human health risk.

References

- 1. ScenTree - this compound (CAS N° 93-16-3) [scentree.co]

- 2. Metabolism of methylisoeugenol in liver microsomes of human, rat, and bovine origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Free Radical Metabolism of Methyleugenol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Cautionary tale for using read-across for cancer hazard classification: Case study of isoeugenol and methyl eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Metabolism of methyleugenol in liver microsomes and primary hepatocytes: pattern of metabolites, cytotoxicity, and DNA-adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Experimental approaches to studying metabolic fate of xenobiotics in food animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. XENOBIOTIC METABOLISM – A VIEW THROUGH THE METABOLOMETER - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]

- 13. academic.oup.com [academic.oup.com]

Pharmacological Activities of (E)-methyl isoeugenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract